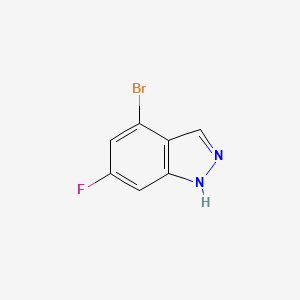

4-Bromo-6-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKKRGQLFZMXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646454 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-35-4 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazole (CAS: 885520-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoro-1H-indazole is a halogenated indazole derivative that has emerged as a crucial building block in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for targeted cancer therapy and immunotherapy. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 885520-70-7 |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-6-fluoroindazole |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in common organic solvents such as DMSO and methanol. |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | br s | 1H | N-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR, IR, and Mass Spectrometry Data

As of the latest available data, detailed experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not widely reported in publicly accessible literature. However, based on the structure, the following characteristics can be predicted:

-

¹³C NMR: Aromatic carbons would appear in the range of 110-160 ppm. The carbon bearing the fluorine atom would show a large C-F coupling constant.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of Br, F, and HCN.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following are three prominent methods with detailed experimental protocols.

Method 1: Leimgruber-Batcho Indole Synthesis

This is a widely used method for the synthesis of indoles and their derivatives.

Experimental Protocol:

-

Step 1: Formation of the Enamine Intermediate.

-

In a round-bottom flask, dissolve 2-methyl-3-bromo-5-fluoronitrobenzene in DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the mixture at 120°C and monitor the reaction by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Add methanol to the hot residue to precipitate the enamine intermediate, (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine.

-

Filter the solid, wash with cold methanol, and dry under vacuum.

-

-

Step 2: Reductive Cyclization.

-

Suspend the enamine intermediate in a mixture of methanol and tetrahydrofuran (THF).

-

Add Raney nickel to the suspension.

-

Slowly add hydrazine hydrate dropwise at 0°C.

-

Stir the reaction mixture at room temperature for several hours.

-

Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Leimgruber-Batcho Synthesis Workflow.

Method 2: Synthesis via Pyrrolidine Derivative Reduction

This method also involves a reductive cyclization step.

Experimental Protocol:

-

Step 1: Synthesis of the Pyrrolidine Derivative.

-

Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the reaction mixture at 100°C.

-

After the reaction is complete, cool to room temperature and concentrate under reduced pressure to obtain the crude 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)ethenyl]pyrrolidine.

-

-

Step 2: Reductive Cyclization.

-

Mix the crude pyrrolidine derivative with Raney nickel (suspended in water) in a mixture of methanol and THF (1:1).

-

Slowly add hydrazine monohydrate at 0°C.

-

Stir the mixture for 5 hours at room temperature.

-

Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound.[1]

-

Caption: Pyrrolidine Derivative Reduction Workflow.

Method 3: Synthesis using Iron and Acetic Acid

This method provides an alternative for the reductive cyclization step.

Experimental Protocol:

-

Step 1: Preparation of the Nitro Intermediate.

-

Prepare the crude enamine or pyrrolidine derivative as described in the previous methods.

-

-

Step 2: Reductive Cyclization.

-

To a mixture of iron powder in acetic acid at 110°C, add a solution of the crude nitro intermediate in acetic acid over 30 minutes.

-

Stir the resulting mixture for an additional hour.

-

Dilute the reaction mixture with ethyl acetate and filter through Celite® to remove insoluble matter.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.[1]

-

Caption: Iron and Acetic Acid Reduction Workflow.

Applications in Drug Development

This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. This compound serves as a scaffold for the development of HPK1 inhibitors, which can enhance the anti-tumor immune response.

Caption: HPK1 Signaling Pathway Inhibition.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Halogenated indazole derivatives, including those synthesized from this compound, are utilized in the preparation of PI3K inhibitors.[2]

Caption: PI3K Signaling Pathway Inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of its known hazards and recommended safety precautions.

| Hazard | Description |

| Acute Toxicity | May be harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors with significant potential in oncology and immunology. This guide provides essential technical information to support its use in research and drug development. As with any chemical reagent, it is crucial to handle this compound with appropriate safety precautions. The synthetic routes outlined, along with the understanding of its role in targeting key signaling pathways, will aid researchers in the design and synthesis of novel therapeutic agents.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics for a multitude of diseases. This technical guide provides a comprehensive overview of the indazole core, its significance in drug design, key examples of its application in approved drugs, and the experimental methodologies crucial for its exploration.

The Indazole Core: Structure and Properties

Indazole (1H-indazole) is an aromatic heterocyclic organic compound. It is an isomer of benzimidazole and exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more stable and common form. The presence of two nitrogen atoms in the five-membered ring imparts both hydrogen bond donor and acceptor capabilities, facilitating interactions with biological macromolecules. The fused benzene ring provides a rigid framework and opportunities for diverse substitutions to modulate physicochemical properties and target affinity.

Significance in Medicinal Chemistry

The versatility of the indazole scaffold has led to its incorporation into a wide range of clinically successful drugs. Its ability to serve as a bioisostere for other aromatic systems, such as indole, has been a key strategy in drug discovery. The scaffold is prominently featured in drugs targeting kinases, G-protein coupled receptors, and enzymes involved in DNA repair, highlighting its broad applicability.

Key Indazole-Containing Drugs: A Quantitative Overview

Several FDA-approved drugs and promising clinical candidates feature the indazole core. The following tables summarize their quantitative pharmacological data, showcasing the potency and selectivity achieved through the strategic use of this scaffold.

| Drug | Target(s) | IC50 / Ki | Indication |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | IC50: 10 nM, 30 nM, 47 nM, 71 nM, 84 nM, 74 nM respectively[1][2][3] | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | IC50: 0.1 nM, 0.2 nM, 0.1-0.3 nM, 1.6 nM, 1.7 nM respectively[4][5] | Renal Cell Carcinoma |

| Niraparib | PARP1, PARP2 | IC50: 3.8 nM, 2.1 nM | Ovarian, Fallopian Tube, or Primary Peritoneal Cancer |

| Granisetron | 5-HT3 Receptor | pKi: 9.15[6][7] | Chemotherapy-induced nausea and vomiting |

| Bendazac | Anti-inflammatory | - | Inflammation |

| Benzydamine | Anti-inflammatory | - | Pain and inflammation |

Signaling Pathways Modulated by Indazole-Based Drugs

The therapeutic effects of indazole-containing drugs are a direct result of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR2 Signaling Pathway in Angiogenesis

Pazopanib and Axitinib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, which plays a central role in angiogenesis—the formation of new blood vessels. By inhibiting VEGFR2, these drugs block downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.

PARP-1 Signaling Pathway in DNA Repair

Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[8] PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

5-HT3 Receptor Signaling Pathway

Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[6] These receptors are located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone. By blocking the binding of serotonin to these receptors, granisetron effectively prevents the signaling cascade that leads to nausea and vomiting.

Experimental Protocols

General Synthesis of an Indazole Core

A common method for the synthesis of the 1H-indazole core is the Davis-Beirut reaction. The following is a generalized protocol:

Materials:

-

2-methyl-N-(2-methylbenzylidene)aniline

-

Potassium tert-butoxide

-

Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-methyl-N-(2-methylbenzylidene)aniline (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1M HCl until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1H-indazole derivative.

In Vitro Kinase Inhibition Assay (for Pazopanib/Axitinib)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase, such as VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration for the specific kinase)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (e.g., Pazopanib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Add 2.5 µL of the test compound dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Add 5 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay (for Granisetron)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.[9][10]

Materials:

-

Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]-Granisetron or [3H]-GR65630)

-

Non-specific binding control (e.g., a high concentration of unlabeled granisetron)

-

Test compound (e.g., a novel indazole derivative) dissolved in DMSO

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific binding: Cell membranes, radioligand, and a high concentration of unlabeled granisetron.

-

Competitive binding: Cell membranes, radioligand, and each concentration of the test compound.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the PEI-treated glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The indazole scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its presence in a growing number of approved and investigational drugs is a testament to its favorable pharmacological properties. A thorough understanding of its synthesis, biological activities, and the signaling pathways it modulates is essential for the continued development of innovative and effective therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the strategic application of the indazole core.

References

- 1. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Ascendant Role of Halogenated Indazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide array of biological targets.[2] The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indazole core can significantly modulate the physicochemical properties of the resulting derivatives, including their lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] This strategic halogenation has proven to be a powerful tool in the optimization of lead compounds, often leading to enhanced potency and selectivity.[4][5]

This technical guide provides an in-depth exploration of the biological significance of halogenated indazole derivatives, with a particular focus on their applications in oncology, inflammatory diseases, and neurodegenerative disorders. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current landscape, quantitative data for comparative analysis, and explicit experimental methodologies.

Biological Significance of Halogenated Indazole Derivatives

Halogenated indazole derivatives have demonstrated significant therapeutic potential across multiple disease areas. Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7]

Anticancer Activity

The most extensively studied application of halogenated indazole derivatives is in the realm of oncology.[8] Several of these compounds have shown potent inhibitory activity against a variety of kinases implicated in tumor growth, proliferation, and survival.[2][5]

Kinase Inhibition:

Halogenated indazoles have been identified as potent inhibitors of several key kinase families:

-

Receptor Tyrosine Kinases (RTKs):

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2][9] The presence of halogen atoms is often crucial for potent VEGFR-2 inhibition.[4]

-

Epidermal Growth Factor Receptors (EGFRs): Halogenated indazoles have shown significant activity against both wild-type and mutant forms of EGFR, which are frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[10]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in several cancers. Halogenated indazoles have been developed as potent FGFR inhibitors.[5]

-

-

Serine/Threonine Kinases:

-

Aurora Kinases: These kinases are critical for mitotic progression, and their inhibition by halogenated indazoles can lead to mitotic arrest and apoptosis in cancer cells. The presence of a halogen atom has been shown to be a requirement for enhanced potency against Aurora kinase A.[4][5]

-

Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a promising target in cancer therapy. Novel halogenated indazole-based PLK4 inhibitors have demonstrated exceptional potency.[11][12]

-

Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can induce cell cycle arrest, thereby inhibiting cancer cell proliferation.[13]

-

Induction of Apoptosis:

A primary mechanism by which halogenated indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][14] Treatment of cancer cells with these compounds has been shown to trigger the intrinsic apoptotic pathway, characterized by:

-

Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax.[1]

-

Downregulation of Anti-apoptotic Proteins: Decreased expression of proteins like Bcl-2.[1]

-

Activation of Caspases: Activation of key executioner caspases, such as caspase-3.[1][13]

-

Disruption of Mitochondrial Membrane Potential: Loss of mitochondrial membrane integrity.[1]

-

Generation of Reactive Oxygen Species (ROS): Increased levels of ROS can further promote apoptosis.[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Halogenated indazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory conditions.[15][16][17][18] Their mechanisms of action in this context include the inhibition of key inflammatory mediators and signaling pathways. Some of these compounds have shown anti-inflammatory activity superior to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[15][18]

Neuroprotective Effects

Emerging research suggests that halogenated indazole derivatives may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][12] Their neuroprotective effects are thought to be mediated through the inhibition of kinases involved in neuronal cell death and neuroinflammation. For instance, certain derivatives have been identified as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegeneration.[4]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative halogenated indazole derivatives against various protein kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are provided for comparative analysis.

Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 11a | VEGFR-2 | - | [2] |

| 12b | VEGFR-2 | 5.4 | [2] |

| 12c | VEGFR-2 | 5.6 | [2] |

| 12e | VEGFR-2 | 7 | [2] |

| 13i (sulfonamide) | VEGFR-2 | 34.5 | [2][4] |

| Pazopanib | VEGFR-2 | 30 | [2][4] |

| 14d (fluorinated) | FGFR1 | 5.5 | [4] |

| 27a (fluorinated) | FGFR1 | < 4.1 | [2] |

| 27a (fluorinated) | FGFR2 | 2.0 | [2] |

| 53d | Aurora A | - | [2] |

| 54a | Aurora A | 32 | [4] |

| 54c | Aurora A | 46 | [4] |

| 59c | Pim1-3 | 3-70 | [2] |

| 82a | Pim-1 | 0.4 | [10] |

| 82a | Pim-2 | 1.1 | [10] |

| 82a | Pim-3 | 0.4 | [10] |

| 89 | Bcr-Abl (wild type) | 14 | [10] |

| 89 | Bcr-Abl (T315I mutant) | 450 | [10] |

| 109 | EGFR (T790M mutant) | 5.3 | [10] |

| 109 | EGFR (wild type) | 8.3 | [10] |

| C05 | PLK4 | < 0.1 | [9][11][12] |

| 30 | VEGFR-2 | 1.24 | [8][9] |

| Axitinib | VEGFR1 | 0.1 - 1.2 | [8] |

| Axitinib | VEGFR2 | 0.2 | [8] |

| Axitinib | VEGFR3 | 0.1 - 0.3 | [8] |

| Axitinib | PDGFRβ | 1.6 | [8] |

| Axitinib | c-Kit | 1.7 | [8] |

| Pazopanib | VEGFR1 | 10 | [8] |

| Pazopanib | VEGFR3 | 47 | [8] |

| Pazopanib | PDGFRα | 71 | [8] |

| Pazopanib | PDGFRβ | 84 | [8] |

| Pazopanib | c-Kit | 74 - 140 | [8] |

Table 2: Antiproliferative Activity of Halogenated Indazole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| 5k | Hep-G2 | Hepatoma | 3.32 | [6] |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [6] |

| 6o | HEK-293 | Normal Embryonic Kidney | 33.2 | [6] |

| C05 | IMR-32 | Neuroblastoma | 0.948 | [9][11] |

| C05 | MCF-7 | Breast Cancer | 0.979 | [9][11] |

| C05 | H460 | Non-small Cell Lung Cancer | 1.679 | [9][11] |

| 4f | MCF-7 | Breast Cancer | 1.629 | [19] |

| 4i | MCF-7 | Breast Cancer | 1.841 | [19] |

| 9b | MCF-7 | Breast Cancer | < 0.1 | [20] |

| 9c | A549 | Lung Cancer | < 0.1 | [20] |

| 9e | MCF-7 | Breast Cancer | 0.12 | [20] |

| 9e | A549 | Lung Cancer | 0.19 | [20] |

| 9g | A549 | Lung Cancer | 0.34 | [20] |

| Compound 7 | A549 | Lung Cancer | 6.3 | [4] |

| Compound 7 | HepG2 | Liver Cancer | 11 | [4] |

| Compound 8 (brominated) | HepG2 | Liver Cancer | 3.8 | [4] |

| Compound 8 (brominated) | A549 | Lung Cancer | 3.5 | [4] |

| Compound 8 (brominated) | SW620 | Colon Cancer | 10.8 | [4] |

| Compound 6(a) | HCT-116 | Colon Cancer | 0.16 | [21] |

| Compound 6(a) | SK-HEP1 | Liver Cancer | 0.28 | [21] |

| Compound 6(a) | MDA-MB-231 | Breast Cancer | 0.28 | [21] |

| Compound 6(a) | SNU638 | Gastric Cancer | 0.48 | [21] |

| Compound 6(a) | A549 | Lung Cancer | 1.32 | [21] |

| Compound 6(a) | MCF-7 | Breast Cancer | 3.24 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of halogenated indazole derivatives.

Synthesis of Halogenated Indazole Derivatives

Example Protocol: Synthesis of 3-Bromo-1H-indazole

This protocol describes a general method for the bromination of the indazole core at the C3 position.

Materials:

-

1H-indazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1H-indazole in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-indazole.

Biological Evaluation Assays

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][22]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Target kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (halogenated indazole derivatives)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound solutions or a vehicle control.

-

Add the target kinase and substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][3][5][23]

Materials:

-

Human cancer cell lines

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated indazole derivatives for the desired time period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37 °C, 5% CO2).

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 values.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14][24][25]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating them with the halogenated indazole derivatives for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

4. Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[11][12][19][26]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of halogenated indazole derivatives.

Caption: Mechanism of Action of Halogenated Indazole Derivatives as RTK Inhibitors.

Caption: Intrinsic Apoptosis Pathway Induced by Halogenated Indazole Derivatives.

Caption: Experimental Workflow for the Evaluation of Halogenated Indazole Derivatives.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intrinsic apoptotic signaling pathway [pfocr.wikipathways.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. static.igem.org [static.igem.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

- 17. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. benchchem.com [benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Annexin V Staining Protocol [bdbiosciences.com]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoro-1H-indazole has emerged as a pivotal building block in medicinal chemistry, primarily owing to its utility in the synthesis of highly targeted therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it an attractive starting material for the development of kinase inhibitors and other pharmaceuticals. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, reactivity, and its significant role as a research chemical intermediate, with a particular focus on its application in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Chemical and Physical Properties

This compound is a halogenated indole derivative.[1] The presence of both bromine and fluorine atoms on the indazole core significantly influences its reactivity and the properties of its derivatives.[2]

| Property | Value | Reference |

| CAS Number | 885520-70-7 | [1][3] |

| Molecular Formula | C₇H₄BrFN₂ | [2] |

| Molecular Weight | 214.03 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 315.1 ± 22.0 °C (Predicted) | [2] |

| Density | 1.750 g/cm³ (Predicted) | [2] |

| pKa | 15.47 ± 0.30 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a common and effective approach.[1] Below are two detailed experimental protocols.

Protocol 1: Leimgruber-Batcho Synthesis

This method involves the reaction of a substituted nitro-toluene with a formamide acetal, followed by reductive cyclization.[1]

Experimental Protocol:

-

Step 1: Formation of the Enamine Intermediate

-

To a solution of 2-methyl-3-bromo-5-fluoro-nitrobenzene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the mixture at 120 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Slowly add methanol to the hot residue while stirring to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene, as dark red crystals.

-

Filter the crystals, wash with methanol, and dry under vacuum.[1]

-

-

Step 2: Reductive Cyclization

-

Dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF).

-

In a separate three-necked flask equipped with a reflux condenser and magnetic stirrer, add the THF solution of the intermediate.

-

Add Raney nickel to the flask and control the reaction temperature at 50 °C.

-

Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.

-

After 14 hours of reaction, cool the mixture and allow it to settle.

-

Decant the supernatant and dry the residue under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent.

-

The purified product, this compound, is obtained with a reported yield of 68.8%.[1]

-

Protocol 2: Synthesis from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

This alternative synthesis also proceeds through an enamine intermediate followed by reductive cyclization.[3]

Experimental Protocol:

-

Step 1: Formation of the Pyrrolidine Derivative

-

Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).

-

Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).

-

Heat the reaction mixture at 100 °C.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to afford 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue (10.0 g, theoretical amount).[3]

-

-

Step 2: Reductive Cyclization

-

Mix the pyrrolidine derivative (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol and THF (150 mL).

-

Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.

-

Stir the mixture for 5 hours at room temperature.

-

Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate to dryness under reduced pressure to afford this compound as a light-colored oil (2.57 g, 37% yield).[3]

-

Synthesis Workflow:

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Bromo-6-fluoro-1H-indazole Derivatives and Their Molecular Targets

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, giving rise to a multitude of biologically active molecules. Among these, derivatives of 4-Bromo-6-fluoro-1H-indazole are demonstrating significant promise, with research pointing towards a range of potential therapeutic applications, from oncology to infectious diseases. This technical guide offers an in-depth exploration of the primary molecular targets of these derivatives, consolidating current research, quantitative data, and key experimental methodologies for researchers, scientists, and drug development professionals.

Primary Therapeutic Targets

The unique substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 6-position of the indazole core imparts specific physicochemical properties to its derivatives, influencing their binding affinity and selectivity for various biological targets. Current research has identified several key proteins and pathways where these compounds exert their effects.

Hematopoietic Progenitor Kinase 1 (HPK1): A Key Immuno-Oncology Target

The most prominent and well-documented therapeutic application for derivatives of this compound is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. The parent compound, this compound, serves as a crucial intermediate in the synthesis of potent HPK1 inhibitors.[1][2] By inhibiting HPK1, these derivatives can enhance the body's anti-tumor immune response, making this a highly attractive strategy in the field of immuno-oncology. The development of selective "reverse indazole" inhibitors of HPK1 underscores the therapeutic potential of this chemical class.

Kinase Inhibition in Oncology

Beyond HPK1, the broader class of indazole derivatives has been extensively investigated for its anti-cancer properties through the inhibition of various protein kinases that are crucial for tumor growth and proliferation. While specific data for 4-Bromo-6-fluoro derivatives is still emerging, the indazole scaffold is a known pharmacophore for inhibitors of:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers.

-

Cyclin-Dependent Kinase 2 (CDK2): A central regulator of the cell cycle.

-

c-Met: A receptor tyrosine kinase implicated in tumor metastasis.

-

Extracellular signal-Regulated Kinase 1/2 (ERK1/2): Components of the MAPK signaling pathway.

-

Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation and differentiation.

-

Aurora Kinases: Essential for mitosis.

The anti-proliferative effects of indazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest.

Antibacterial Activity via FtsZ Inhibition

In the realm of infectious diseases, 4-bromo-1H-indazole derivatives have been identified as inhibitors of the Filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring at the division site. By inhibiting FtsZ, these compounds prevent bacterial replication, demonstrating their potential as a novel class of antibiotics.

Other Potential Targets

Preliminary research has also suggested that halogenated indazole derivatives may interact with other enzymes, including:

-

Lactoperoxidase and Paraoxonase 1: Enzymes with roles in oxidative stress and immune response.

-

PI3 Kinase: A key component of a major cell survival signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for indazole derivatives against their respective targets. It is important to note that specific data for derivatives of this compound is limited in the public domain, and the data presented here is for structurally related indazole compounds to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) |

| Indazole Derivative | TTK | Various Cancer Cells | Varies |

| Indazole Derivative | EGFR, CDK2, c-Met | Various Cancer Cells | Varies |

| Indazole Derivative | ERK1/2 | HT29 | 0.9 - 6.1 |

Table 2: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Derivative 9 | S. pyogenes PS | 4 |

| Derivative 18 | S. aureus ATCC29213 | Varies |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of HPK1 Inhibitors from this compound

While specific, proprietary synthesis routes for HPK1 inhibitors are often detailed in patent literature, a general synthetic approach involves a multi-step process. The this compound core typically undergoes N-alkylation or N-arylation, followed by palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine-substituted position to introduce diverse functionalities.

General Protocol Outline:

-

N-Protection/Alkylation: The indazole nitrogen is protected or alkylated using a suitable reagent (e.g., an alkyl halide) in the presence of a base (e.g., Cs2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or THF).

-

Cross-Coupling Reaction: The bromo-indazole intermediate is reacted with a boronic acid or ester (Suzuki coupling) or an amine (Buchwald-Hartwig coupling) in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) and a ligand (e.g., SPhos or XPhos) in a suitable solvent system (e.g., dioxane/water or toluene).

-

Deprotection (if necessary): If a protecting group was used, it is removed under appropriate conditions (e.g., acid or base hydrolysis).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (for HPK1, EGFR, etc.)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.

Protocol Outline:

-

Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

-

Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a light signal (e.g., Kinase-Glo®).

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline:

-

Bacterial Culture: A standardized inoculum of the test bacterium is prepared.

-

Compound Dilution: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutics. The strong evidence pointing to HPK1 inhibition highlights their potential in immuno-oncology. Furthermore, the demonstrated and potential activities against other kinases and bacterial FtsZ broaden their therapeutic applicability. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish clear structure-activity relationships, optimize their potency and selectivity, and further elucidate their mechanisms of action in preclinical models. The continued exploration of this chemical space is poised to yield next-generation therapies for some of the most challenging diseases.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

Discovery and significance of substituted indazoles in pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Executive Summary

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisosteric replacement for the native indole nucleus, have cemented its importance in drug design.[1] From its initial synthesis in the late 19th century to its current position as the core of multiple FDA-approved drugs, the journey of substituted indazoles highlights a remarkable trajectory in pharmaceutical development.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and profound pharmacological significance of substituted indazoles, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their characterization.

Discovery and Synthesis: Forging the Core

The story of the indazole scaffold begins with the pioneering work of Emil Fischer in the late 1800s.[2] However, it was the Jacobson Indazole Synthesis (1893) that provided a more direct and versatile route to the 1H-indazole core from o-toluidine.[2] This classical method involves the diazotization of an o-alkylaniline followed by an intramolecular azo coupling.[3]

Over the decades, synthetic methodologies have evolved significantly. Modern approaches provide efficient and regioselective access to a wide array of substituted indazoles. A notable example is the Davis-Beirut reaction , a robust method for synthesizing 2H-indazoles from o-nitrobenzaldehydes and primary amines.[4][5] This reaction proceeds through a key nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization.[6] Other critical methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the synthesis of 3-aminoindazoles, and copper-catalyzed reactions for constructing C-N and C-S bonds, which are pivotal in the industrial synthesis of drugs like Axitinib.[7][8]

The synthesis of complex indazole-based drugs like Pazopanib and Axitinib involves multi-step sequences. The manufacturing process for Axitinib, for instance, has been optimized to employ key Migita and Heck coupling reactions, delivering the final active pharmaceutical ingredient (API) in high yield and purity.[9] Similarly, various routes to Pazopanib have been developed, often starting from 3-methyl-6-nitro-1H-indazole, showcasing the modularity and adaptability of indazole synthesis.[1][10]

Pharmacological Significance: A Scaffold of Versatility

The indazole nucleus is present in drugs spanning a wide range of therapeutic areas, demonstrating remarkable biological versatility.[4] Its derivatives have shown potent anti-cancer, anti-inflammatory, anti-emetic, anti-bacterial, and neuroprotective properties.[10][11] This broad activity stems from the scaffold's ability to form key interactions—such as hydrogen bonds via its N-H donor and additional nitrogen acceptor sites—with a multitude of biological targets.[1]

Oncology: A Pillar of Targeted Therapy

Indazoles are particularly prominent in oncology, forming the core of several multi-kinase and PARP inhibitors.

Pazopanib and Axitinib: Potent Angiogenesis Inhibitors

Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors (TKIs) that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[12][13] By competitively binding to the ATP-binding pocket of these receptors, they block downstream signaling pathways essential for endothelial cell proliferation and survival.[14] This effectively chokes off the tumor's blood supply.

Pazopanib has a broader target profile, also inhibiting Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[12] Axitinib is more selective for VEGFR-1, -2, and -3.[12] This inhibition blocks critical downstream cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, leading to reduced tumor growth and progression.[7][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. rroij.com [rroij.com]

- 11. benchchem.com [benchchem.com]

- 12. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. apexbt.com [apexbt.com]

4-Bromo-6-fluoro-1H-indazole mechanism of action in biological systems

An In-Depth Technical Guide on the Role of 4-Bromo-6-fluoro-1H-indazole in the Development of HPK1 Inhibitors

This technical guide provides a comprehensive overview of this compound, focusing on its pivotal role as a chemical intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The mechanism of action of the resulting therapeutic agents in biological systems is detailed, with a focus on researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a halogenated indazole derivative. While this compound itself does not have a well-documented direct mechanism of action in biological systems, it serves as a crucial and versatile building block in medicinal chemistry. Its primary significance lies in its use for the synthesis of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key therapeutic target in the field of immuno-oncology. The indazole scaffold is recognized as a "privileged structure" in drug discovery, frequently forming the core of various kinase inhibitors.[1] The bromine and fluorine substitutions on the indazole ring of this particular molecule offer specific advantages for chemical synthesis and for influencing the pharmacokinetic properties of the final drug candidates.

Synthetic Utility in the Development of HPK1 Inhibitors

The chemical structure of this compound is strategically suited for elaboration into more complex molecules. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the convenient introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in the design of kinase inhibitors to achieve high potency and selectivity. This compound is a drug synthesis intermediate that can be used to synthesize an inhibitor of HPK1.[1]

Below is a diagram illustrating a representative synthetic workflow where this compound is used as a starting material for the synthesis of an indazole-based HPK1 inhibitor.

Caption: Representative synthetic workflow for an HPK1 inhibitor.

Mechanism of Action of Indazole-Based HPK1 Inhibitors

The Role of HPK1 in Immune Suppression

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that is predominantly expressed in hematopoietic cells and functions as a critical negative regulator of T-cell activation.[2][3] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[2]

The signaling cascade is initiated upon the engagement of the T-cell receptor (TCR) with an antigen. This leads to the recruitment and activation of HPK1.[3][4] Once active, HPK1 phosphorylates several downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue.[3] This phosphorylation event creates a binding site for 14-3-3 proteins, which in turn leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals that are crucial for T-cell activation, such as the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[3] The overall result is a suppression of T-cell proliferation and cytokine production (e.g., Interleukin-2 or IL-2).

Caption: HPK1 signaling pathway leading to T-cell suppression.

Inhibition of HPK1 by Indazole-Based Compounds

Indazole-based inhibitors synthesized from precursors like this compound are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the HPK1 kinase domain, preventing the enzyme from catalyzing the phosphorylation of its substrates.

By blocking the kinase activity of HPK1, these inhibitors prevent the phosphorylation of SLP-76.[2] This leads to the stabilization of the SLP-76 signaling complex, allowing for robust downstream signaling. The result is an enhancement of T-cell activation, proliferation, and cytokine production.[2] This effectively "releases the brakes" on the T-cell-mediated anti-tumor immune response.

Caption: Logic of HPK1 inhibition leading to T-cell activation.

Quantitative Data: Potency of Indazole-Based HPK1 Inhibitors

The potency of HPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for several indazole-based HPK1 inhibitors reported in the literature.

| Compound Name/ID | HPK1 IC50 (nM) | Assay Type | Reference |

| Compound 1 | ~10 (approx.) | Biochemical | [5] |

| Compound 2 | ~50 (approx.) | Biochemical | [5] |

| Reverse Indazole 36 | Not specified | Biochemical | [5] |

| XHS | 2.6 | Biochemical | |

| XHV | 89 | Biochemical | |

| Compound 31 | 3.5 | Biochemical | |

| Compound 10n | 29.0 | Biochemical | |

| Compound 16 | 2.67 | Biochemical |

Experimental Protocols

The characterization of HPK1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects.

Protocol: HPK1 Kinase Inhibition Assay (Biochemical IC50 Determination)

Objective: To determine the in vitro potency of a test compound against purified HPK1 kinase.

Materials:

-

Recombinant human HPK1 enzyme

-

Biotinylated peptide substrate (e.g., myelin basic protein)

-

ATP

-

Test compound (e.g., an indazole-based inhibitor)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the HPK1 enzyme and the peptide substrate to the wells.

-

Incubate for 20-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1-2 hours at room temperature.

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data is normalized to high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Phospho-SLP-76 (Ser376) Assay

Objective: To measure the ability of a test compound to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

Test compound

-

T-cell stimulating antibodies (anti-CD3 and anti-CD28)

-

Cell lysis buffer

-

Antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

-

Flow cytometer or Western blot equipment

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes.

-

Immediately fix and permeabilize the cells (for flow cytometry) or lyse the cells (for Western blot).

-

For flow cytometry, stain the cells with a fluorescently-conjugated anti-phospho-SLP-76 (Ser376) antibody.

-

For Western blot, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-SLP-76 and anti-total-SLP-76 antibodies.

-

Analyze the levels of phosphorylated SLP-76 relative to total SLP-76 or a loading control.

-

The reduction in pSLP-76 levels in the presence of the inhibitor indicates target engagement.

Caption: Experimental workflow for a cell-based pSLP-76 assay.

Conclusion

This compound is a synthetically valuable intermediate that enables the development of a promising class of cancer therapeutics: HPK1 inhibitors. While the compound itself is not the active biological agent, its strategic use in medicinal chemistry allows for the construction of potent and selective molecules that can reverse immune suppression. The resulting indazole-based HPK1 inhibitors function by blocking the phosphorylation of SLP-76, thereby unleashing the full potential of T-cells to combat tumors. The continued exploration of this and similar scaffolds is a highly active area of research, with the potential to deliver new and effective treatments in immuno-oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

The Strategic Role of 4-Bromo-6-fluoro-1H-indazole in the Advancement of Chemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 4-Bromo-6-fluoro-1H-indazole has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the indazole core and strategically positioned halogen atoms, make it a versatile scaffold for the synthesis of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of this compound in chemical research, with a primary focus on its application in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a promising class of therapeutics in immuno-oncology. This document details the chemical properties, synthesis methodologies, and biological significance of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol . The presence of both a bromine and a fluorine atom on the benzene ring of the indazole core imparts distinct chemical reactivity, allowing for selective functionalization at these positions. This characteristic is instrumental in the construction of complex molecular architectures required for targeted drug design.

| Property | Value |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| CAS Number | 885520-70-7 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a substituted nitrotoluene. A common synthetic route is the Leimgruber-Batcho indole synthesis, which has been adapted for the preparation of indazoles.

Representative Synthetic Protocol

A widely employed method involves the reaction of 2-bromo-4-fluoro-1-methyl-3-nitrobenzene with a formamide equivalent, followed by reductive cyclization.

Step 1: Formation of an Enamine Intermediate

2-bromo-4-fluoro-1-methyl-3-nitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base like pyrrolidine. This reaction forms a vinylogous nitro compound.

Step 2: Reductive Cyclization

The intermediate is then subjected to reductive cyclization to form the indazole ring. This is often achieved using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation.

A detailed experimental protocol for a similar synthesis is provided in the appendix.

Application in the Synthesis of HPK1 Inhibitors

A primary and highly significant application of this compound is in the synthesis of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor immune response.[2]

The synthesis of these inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction, where the bromine atom at the 4-position of the indazole is coupled with a suitable boronic acid or ester derivative. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse substituents.

dot

Quantitative Data of Representative HPK1 Inhibitors

The following table summarizes the in vitro potency of representative HPK1 inhibitors synthesized using an indazole scaffold, demonstrating the effectiveness of this chemical motif.

| Compound ID | HPK1 IC₅₀ (nM) | SLP-76 Phosphorylation Inhibition (Cellular Assay) | IL-2 Secretion Enhancement (Cellular Assay) | Reference |

| Compound 10n | 29.0 | Effective at 0.1 µM | - | [2] |

| Compound 21 | 1.0 | Effective | Enhanced | [3] |

| Compound 3a | 48 | Effective | Enhanced | [4] |

The HPK1 Signaling Pathway and Mechanism of Inhibition

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adapter protein SLP-76. This phosphorylation leads to the ubiquitination and subsequent degradation of SLP-76, thereby dampening the T-cell response.

HPK1 inhibitors, synthesized from precursors like this compound, block the catalytic activity of HPK1. This prevents the phosphorylation of SLP-76, leading to a sustained and enhanced T-cell activation, including increased proliferation and cytokine production (e.g., IL-2).

dot

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of this compound with a pyrazole boronic acid pinacol ester.

-